

Known Solubility Factors & Data Gaps

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Compound Focus: Digallic Acid

CAS No.: 536-08-3

Cat. No.: S526080

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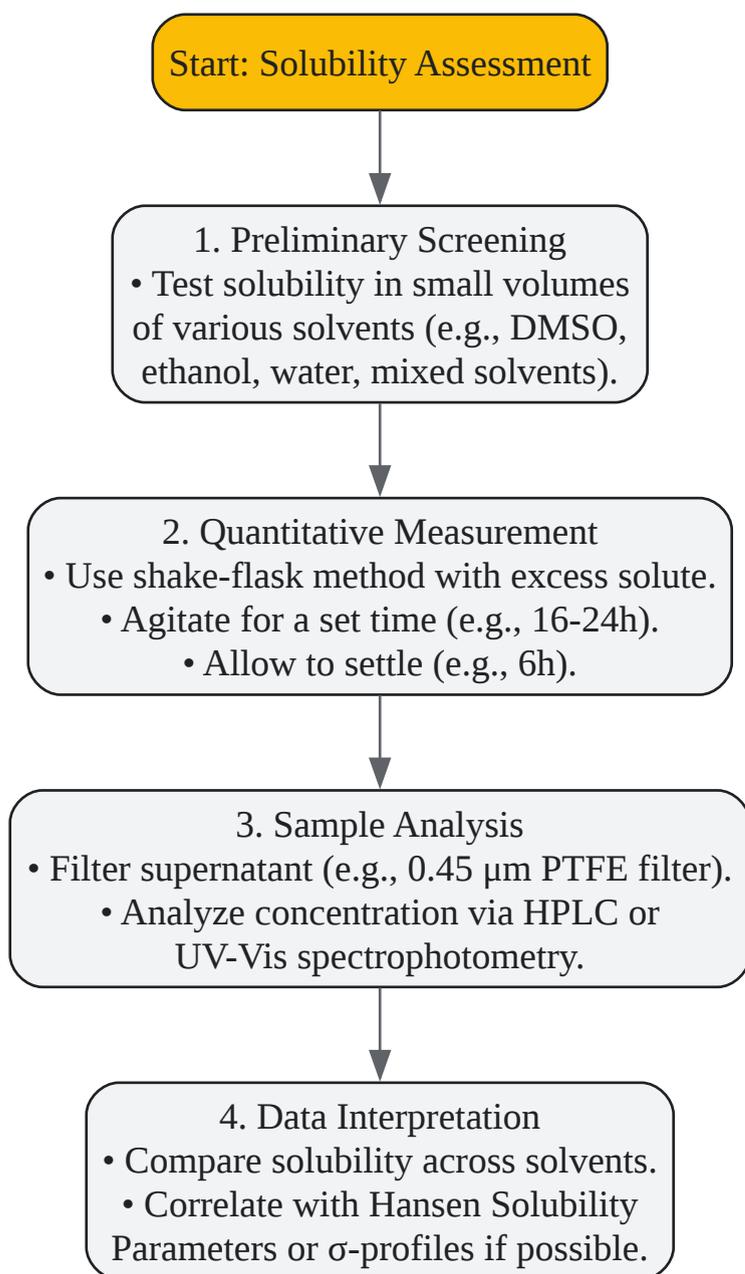
The key challenge is that while **digallic acid** is recognized in the literature, specific quantitative solubility data in DMSO or other solvents is not available in the searched sources. The table below summarizes the closely related information that is available.

Compound	Reported Solubility	Solvents Mentioned	Key Context from Search Results
Digallic Acid	No specific data found	Not explicitly stated	Potent inhibitor of MoLV RTase; formed from gallic acid [1].
Gallic Acid	Low in water [2] [1]; higher in ethanol [2]	Water, Ethanol, Acetic Acid, DMSO [2] [3]	Used as a model compound; its solubility is a common research topic.
DMSO (as solvent)	Effective for antioxidants/phenolics [3]	--	Suitable for extraction; shows no interference in antioxidant assays [3].

One study highlights that **digallic acid**, but not gallic acid, is a potent inhibitor of Moloney Murine Leukemia Virus Reverse Transcriptase (MoLV RTase) [1]. This suggests that the biological activity of **digallic acid** is distinct and warrants specific study, but it does not provide solubility parameters.

Proposed Experimental Workflow for Solubility Assessment

Given the absence of direct data, researchers will need to determine the solubility empirically. The following workflow outlines a general approach for evaluating **digallic acid** solubility in DMSO and other solvents, based on standard practices.



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Detailed Protocol for Solubility Measurement

You can adapt the following detailed methodology, which is based on the procedures used for gallic acid and other poorly soluble compounds [2] [4].

- **Sample Preparation:**

- Obtain high-purity **digallic acid** (e.g., ≥95% purity). If necessary, perform recrystallization from an appropriate solvent like ethanol to ensure purity [4].
- Gently grind the compound to achieve a fine, uniform powder, which increases surface area for dissolution.

- **Shake-Flask Method:**

- Accurately weigh an excess amount of **digallic acid** into a sealed glass vial (e.g., a conical centrifuge tube).
- Add a known volume of the solvent (e.g., anhydrous DMSO) to the vial. The solvent volume should be small enough to potentially achieve saturation but sufficient for analysis.
- Place the vial in a thermostated agitator (e.g., a ThermoMixer) and agitate at a constant speed (e.g., 600 rpm) for a prolonged period, typically **16-24 hours**, to reach equilibrium [2].
- Maintain a constant temperature (e.g., 25°C) throughout the process, as temperature significantly impacts solubility [2].

- **Separation and Analysis:**

- After agitation, allow the saturated solution to settle undisturbed for several hours (e.g., **6 hours**) to ensure any undissolved particles separate [2].
- Carefully extract the supernatant using a glass syringe and pass it through a **0.45 µm PTFE syringe filter** to remove all particulate matter.
- Analyze the concentration of **digallic acid** in the filtered supernatant. **HPLC** is the preferred method for accurate quantification. Alternatively, if a calibration curve is established, **UV-Vis spectrophotometry** can be used, measuring absorbance at the compound's characteristic wavelength [2].

Frequently Asked Questions

Q: What is the relationship between gallic acid and digallic acid? A: **Digallic acid** is an ester formed when two molecules of gallic acid react together [1]. It is a component of hydrolyzable tannins

(gallotannins). It is important to note that their solubilities and chemical behaviors are distinct.

Q: Does DMSO interfere with common antioxidant activity assays? A: Research on chili extracts indicates that DMSO itself shows no significant effect on the results of several standard antioxidant assays, including DPPH, ABTS, FRAP, and the Folin-Ciocalteu test for total phenolics content [3]. This makes it a suitable solvent for such analyses.

Q: Our drug candidate has very low solubility. What are the general strategies to improve it? A: This is a common challenge in drug development. Strategies can be broadly categorized:

- **Physical Modifications:** Particle size reduction (micronization, nanosuspensions), solid dispersions, and cryogenic technologies [5].
- **Chemical Modifications:** Forming salts, co-crystals, or prodrugs [6] [5].
- **Formulation Approaches:** Using co-solvents (like DMSO for research), surfactants, cyclodextrin inclusion complexes, or lipid-based nanocarriers (liposomes, micelles) [5] [4].

Key Takeaways for Your Technical Content

- **Direct Data is Lacking:** Emphasize to users that specific solubility data for **digallic acid** in DMSO is not readily available in the public domain and must be determined experimentally.
- **Leverage Related Protocols:** The experimental workflow and detailed protocol provided, adapted from studies on gallic acid, offer a robust and standardized method for users to determine the solubility themselves.
- **Highlight Solvent Properties:** Reassure users that DMSO is a validated and non-interfering solvent for the extraction and analysis of phenolic compounds, which is a positive starting point for their investigations [3].

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